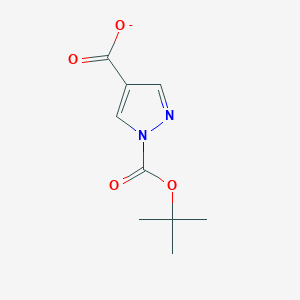
1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C9H12N2O4. It is commonly used in the preparation of tricyclic P13K inhibitor compounds . This compound is known for its role in various chemical reactions and its applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester involves several steps. One common method includes the reaction of pyrazole with appropriate carboxylic acid derivatives under controlled conditions . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Biology: This compound is utilized in the study of biological pathways and enzyme interactions.
Medicine: It plays a role in the development of pharmaceutical compounds, particularly in the synthesis of P13K inhibitors which are used in cancer research.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. It acts by inhibiting specific pathways, such as the P13K pathway, which is crucial in cell growth and survival . The compound binds to the active sites of enzymes, blocking their activity and thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester can be compared with other similar compounds, such as:
- 1H-Pyrazole-1,4-dicarboxylic acid, 3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-, 1-(1,1-dimethylethyl) 4-ethyl ester
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
- 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific use as an intermediate in the synthesis of P13K inhibitors and its role in various chemical reactions.
Eigenschaften
Molekularformel |
C9H11N2O4- |
|---|---|
Molekulargewicht |
211.19 g/mol |
IUPAC-Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-9(2,3)15-8(14)11-5-6(4-10-11)7(12)13/h4-5H,1-3H3,(H,12,13)/p-1 |
InChI-Schlüssel |
MBOVQMUHVMCMPG-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one](/img/structure/B14801276.png)
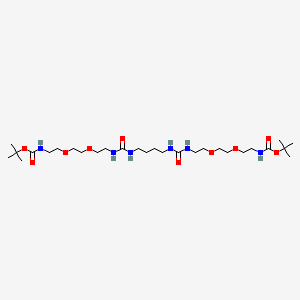
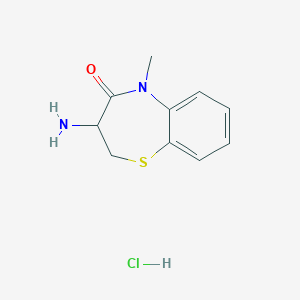
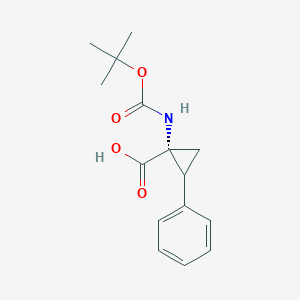
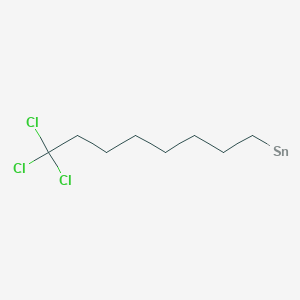
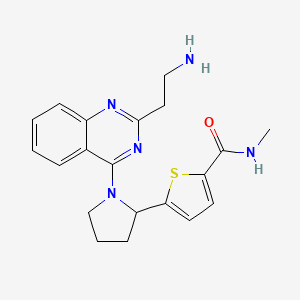
![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]phenyl]propanoic acid](/img/structure/B14801297.png)
phosphane](/img/structure/B14801314.png)
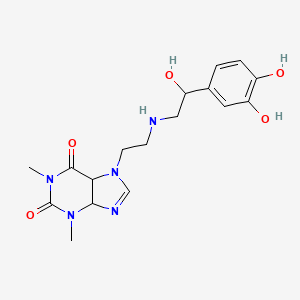
![2-(4-tert-butylphenoxy)-N'-[(4-methylphenoxy)acetyl]acetohydrazide](/img/structure/B14801325.png)


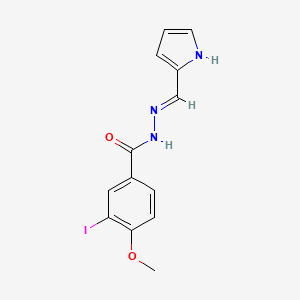
![8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B14801341.png)
